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Introduction
Gantacurium chloride, formerly known as GW280430A and AV430A, emerged as a promising

ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its development was

driven by the long-standing goal in anesthesiology to find a replacement for succinylcholine, a

depolarizing agent with a rapid onset and short duration of action but also associated with

numerous undesirable side effects.[1][2] Gantacurium, a stereoisomerically pure, asymmetric

isoquinolinium diester of chlorofumaric acid, was designed to offer a similar rapid onset and

ultra-short duration of action without the drawbacks of succinylcholine.[1][3] This technical

guide provides a comprehensive overview of the discovery, developmental history, and

eventual discontinuation of gantacurium, presenting key data, experimental methodologies,

and visual representations of its pharmacological profile.

Discovery and Chemical Design
The journey to gantacurium's discovery originated from extensive research into

tetrahydroisoquinolinium compounds at Burroughs Wellcome Co.[2] The core innovation

behind gantacurium was the introduction of a chlorofumarate linker, which conferred a unique

and rapid chemical degradation pathway.[1] Unlike atracurium and cisatracurium, which

undergo Hofmann elimination, gantacurium's breakdown is primarily mediated by a rapid, non-

enzymatic adduction with the endogenous amino acid L-cysteine, supplemented by a slower,

pH-sensitive ester hydrolysis.[1][2] This novel mechanism of inactivation was independent of
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organ-based metabolism and elimination, a highly desirable characteristic for a neuromuscular

blocking agent.[1][2]

The synthesis of gantacurium was a multi-step process involving the preparation of two

distinct tetrahydroisoquinolinium moieties that are then linked via the chlorofumaric acid diester

bridge.[4]

Mechanism of Action and Degradation
Gantacurium functions as a competitive antagonist at the nicotinic acetylcholine receptors

(nAChRs) on the motor endplate of the neuromuscular junction.[5] By blocking the binding of

acetylcholine, it prevents depolarization of the muscle membrane, leading to muscle relaxation.

The defining feature of gantacurium is its unique, two-pronged degradation pathway:

Cysteine Adduction (Fast): This is the primary and rapid route of inactivation. The electron-

withdrawing chlorine atom on the fumarate backbone makes the double bond susceptible to

nucleophilic attack by the thiol group of endogenous L-cysteine. This forms a stable,

pharmacologically inactive adduct.[1][2]

Ester Hydrolysis (Slow): The ester linkages in the gantacurium molecule are also subject to

hydrolysis, a slower process that contributes to its overall clearance.[2]

This dual-degradation mechanism results in an ultra-short duration of action and a predictable

recovery profile.
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Mechanism of action and degradation pathway of Gantacurium.

Preclinical Development
Gantacurium underwent extensive preclinical evaluation in various animal models, including

monkeys, cats, and dogs, to characterize its pharmacodynamic and pharmacokinetic profiles.

[1][2]

Key Preclinical Findings
A summary of the key preclinical data is presented in the table below:
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Parameter Species Value Comparator
Comparator
Value

Reference

ED95
Rhesus

Monkey

0.16 mg/kg

(3xED95)
Mivacurium

0.16 mg/kg

(3xED95)
[1]

Guinea Pig
0.064 +/-

0.006 mg/kg
- - [6]

Onset of

Action

Rhesus

Monkey

Significantly

faster than

mivacurium

Mivacurium - [1]

Duration of

Action (95%

twitch

recovery)

Rhesus

Monkey

8.5 ± 0.5 min

(at 3xED95)
Mivacurium

22 ± 2.6 min

(at 3xED95)
[1]

Cardiovascul

ar Effects

Dogs/Beagle

s

10-25%

decrease in

arterial

pressure at

25-50xED95

- - [1]

Histamine

Release

Dogs/Beagle

s

Minimal at

25-50xED95
- - [1]

Experimental Protocols: Preclinical Neuromuscular
Blockade Assessment
The preclinical assessment of neuromuscular blockade typically involved the following steps:

Animal Preparation: Anesthetized and mechanically ventilated animals (e.g., Rhesus

monkeys, cats) were used.

Nerve Stimulation: A peripheral nerve, such as the ulnar nerve, was stimulated

supramaximally using a train-of-four (TOF) pattern.
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Muscle Response Measurement: The evoked twitch response of a corresponding muscle

(e.g., adductor pollicis) was measured using a force transducer.

Drug Administration: Gantacurium and comparator agents were administered intravenously.

Data Analysis: The degree of neuromuscular blockade was quantified as the percentage

reduction in the first twitch height (T1) of the TOF. The ED95 was determined as the dose

required to produce a 95% suppression of T1. Onset time was the time from injection to

maximum block, and duration of action was the time from injection to recovery of T1 to a

certain percentage (e.g., 25%, 75%, 95%) or the TOF ratio to ≥0.9.
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Workflow for preclinical evaluation of neuromuscular blocking agents.
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Clinical Development
Following promising preclinical results, gantacurium entered clinical trials in humans.

Phase I/II Clinical Trials
The initial clinical trial in healthy volunteers under general anesthesia confirmed the rapid onset

and ultra-short duration of action of gantacurium.[2]

Parameter Human Volunteers Value Reference

ED95 Anesthetized Patients 0.19 mg/kg [1][2]

Onset of Action 1xED95 < 3 minutes [1]

4xED95 ~1.5 minutes [1]

Duration of Action

(TOF ratio ≥ 0.9)
1-4xED95 ~15 minutes [1][2]

Recovery Index (25-

75%)
1-4xED95 3 minutes [2]

Reversal of Neuromuscular Blockade
A key feature of gantacurium was its rapid and reliable reversal by the administration of L-

cysteine.[1] In preclinical studies, L-cysteine (10-50 mg/kg) significantly shortened the recovery

time from gantacurium-induced blockade.[1] For instance, after an 8xED95 dose of

gantacurium, L-cysteine administration reduced the recovery time to a TOF ratio ≥ 0.9 by 2

minutes.[1] If administered just 1 minute after the gantacurium dose, the recovery was

shortened by 6 minutes.[1]

Adverse Effects and Discontinuation
Despite its promising pharmacodynamic profile, the clinical development of gantacurium was

ultimately halted due to issues with histamine release at higher doses.[2][3]

Histamine Release
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In human volunteers, doses of 3xED95 or higher were associated with transient cardiovascular

side effects, including hypotension and reflex tachycardia, consistent with histamine release.[1]

[2] At a dose of 4xED95, significant histamine release was observed.[1] While doses up to

2.5xED95 did not elicit this response, the narrow therapeutic window for this side effect was a

significant concern for its clinical utility and safety.[1][2][3] Attempts to modify the chemical

structure to mitigate histamine release were unsuccessful.[1][3]

The development of gantacurium was officially discontinued, and it is not available for clinical

use.[2][7]
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Logical flow leading to the discontinuation of Gantacurium development.
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Conclusion
Gantacurium represented a significant advancement in the medicinal chemistry of

neuromuscular blocking agents. Its novel design, centered around a unique cysteine-mediated

degradation pathway, offered the potential for an ideal succinylcholine replacement with a rapid

onset, ultra-short duration, and organ-independent elimination. However, the challenge of

histamine release at clinically relevant doses proved to be an insurmountable hurdle, leading to

the cessation of its development. The story of gantacurium serves as a valuable case study in

drug development, highlighting the critical importance of balancing efficacy with a wide safety

margin. The insights gained from its development continue to inform the design of new

neuromuscular blocking drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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